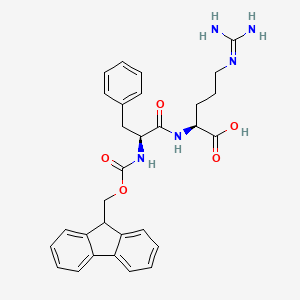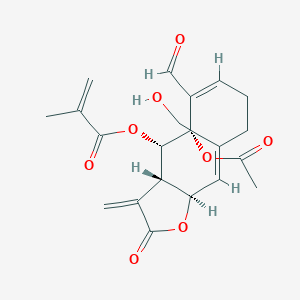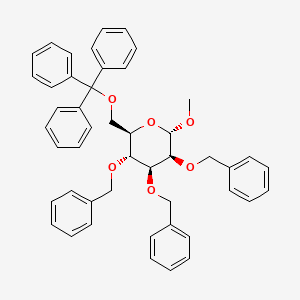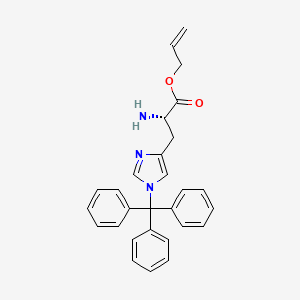
1-Benzyl-1H-Indol-5-carbonsäure
Übersicht
Beschreibung
1-Benzyl-1H-indole-5-carboxylic acid is a chemical compound with the molecular formula C16H13NO2 . It has a molecular weight of 251.28 . This compound belongs to the class of organic compounds known as indole-3-acetic acid derivatives .
Synthesis Analysis
The synthesis of indole derivatives, including 1-benzyl-1H-indole-5-carboxylic acid, has been a topic of interest in recent years . A Fischer synthesis using 1-benzyl-1-phenylhydrazine can be used to produce indole derivatives . Another method involves a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The InChI code for 1-benzyl-1H-indole-5-carboxylic acid is 1S/C16H13NO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) .Chemical Reactions Analysis
Indole-5-carboxylic acid, a derivative of 1-benzyl-1H-indole-5-carboxylic acid, can undergo electropolymerization to afford an electroactive polymer film of poly(indole-5-carboxylic-acid) .Physical And Chemical Properties Analysis
1-Benzyl-1H-indole-5-carboxylic acid has a molecular weight of 251.28 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Entwicklung von Inhibitoren
Diese Verbindung dient als Reaktant bei der Herstellung von Inhibitoren, die auf die C-terminale Domäne der RNA-Polymerase II abzielen. Solche Inhibitoren haben potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, bei denen die Modulation der Genexpression vorteilhaft ist .
Elektrocyclisierungsreaktionen
Es wirkt als Reaktant in Nazarov-artigen Elektrocyclisierungsreaktionen. Diese Reaktionen sind in der synthetischen organischen Chemie von Bedeutung für die Konstruktion komplexer cyclischer Strukturen, die in Naturprodukten und Pharmazeutika vorkommen .
Krebsforschung
Die Verbindung wird bei der Synthese von Inhibitoren der Bcl-2-Proteinfamilie verwendet. Diese Proteine sind an der Apoptose beteiligt, und ihre Hemmung kann zur Entwicklung neuer Krebsmedikamente führen .
Mannich-artige Kupplung
Es ist ein Reaktant für die Mannich-artige Kupplung mit Aldehyden und sekundären Aminen. Die Mannich-Reaktion ist eine wichtige Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion, die bei der Synthese verschiedener Pharmazeutika verwendet wird .
Biologisches Potenzial
Indolderivate, einschließlich dieser Verbindung, haben aufgrund ihrer vielfältigen biologischen Aktivität eine breite Palette biologischer und klinischer Anwendungen. Sie können als Vorläufer oder aktive Bestandteile in Pharmazeutika dienen .
Pflanzenhormonforschung
Indolderivate sind verwandt mit Pflanzenhormonen wie Indol-3-essigsäure, die durch den Abbau von Tryptophan in höheren Pflanzen gebildet wird. Forschungen an ähnlichen Verbindungen können unser Verständnis von Pflanzenwachstum und -entwicklung verbessern .
Zukünftige Richtungen
Indole derivatives, including 1-benzyl-1H-indole-5-carboxylic acid, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 1-benzyl-1h-indole-5-carboxylic acid, bind with high affinity to multiple receptors . This suggests that the compound could have a broad range of targets, contributing to its potential therapeutic effects.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects that contribute to its therapeutic potential.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
1-benzyl-1H-indole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-benzyl-1H-indole-5-carboxylic acid, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
1-benzyl-1H-indole-5-carboxylic acid exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Moreover, 1-benzyl-1H-indole-5-carboxylic acid may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1-benzyl-1H-indole-5-carboxylic acid involves its interaction with various biomolecules, including enzymes and proteins. This compound can bind to specific enzyme active sites, inhibiting or activating their activity . For instance, it may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators . Additionally, 1-benzyl-1H-indole-5-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-benzyl-1H-indole-5-carboxylic acid may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to 1-benzyl-1H-indole-5-carboxylic acid may result in changes in cellular function, such as alterations in cell proliferation, apoptosis, and metabolism .
Dosage Effects in Animal Models
The effects of 1-benzyl-1H-indole-5-carboxylic acid can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects may also be observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
1-benzyl-1H-indole-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can exert their own biological effects . Additionally, 1-benzyl-1H-indole-5-carboxylic acid may influence metabolic flux and metabolite levels by interacting with key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1-benzyl-1H-indole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound may be taken up by cells through active transport mechanisms, and its distribution within tissues can be influenced by its binding to plasma proteins . The localization and accumulation of 1-benzyl-1H-indole-5-carboxylic acid within specific tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
1-benzyl-1H-indole-5-carboxylic acid can localize to specific subcellular compartments, influencing its activity and function. This compound may be directed to certain organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The subcellular localization of 1-benzyl-1H-indole-5-carboxylic acid can affect its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
1-benzylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPNBWHNSYQPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1030423-92-7 | |
| Record name | 1-benzyl-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1516864.png)

![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1516867.png)
![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)








![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)